Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic heterocyclic compound belonging to the quinolone family. Quinolones are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of ethyl bromoacetate with 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in the presence of potassium carbonate in dimethylformamide at room temperature . The reaction mixture is stirred for about 15 minutes, followed by the addition of ethyl bromoacetate. The product is then isolated by filtration and purified.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.
Substitution: The ethoxy group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with molecular targets such as DNA gyrase and type II topoisomerase . These enzymes are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can block DNA replication, leading to cell death in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a cyclopropyl group at the N-1 position.
Norfloxacin: Another quinolone antibiotic with an ethyl group at the N-1 position.
Trovafloxacin: A quinolone antibiotic with a 2,4-difluorophenyl group at the N-1 position.
Uniqueness
Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific ethoxy and carboxylate groups, which confer distinct chemical and biological properties. These modifications can enhance its activity against resistant bacterial strains and provide a broader spectrum of applications in scientific research.
Properties
IUPAC Name |
methyl 6-ethoxy-4-oxo-1H-quinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(15)7-11(14-10)13(16)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQMUNVQFYCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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